1-(2-Nitrophenyl)ethyl trichloroacetate is a chemical compound with the molecular formula . It features a trichloroacetate functional group attached to a 2-nitrophenyl ethyl moiety. This compound is notable for its unique structure, which combines both electron-withdrawing and electron-donating groups, influencing its reactivity and biological activity. The presence of the nitro group enhances its electrophilic character, making it a candidate for various
These reactions highlight the compound's versatility in synthetic organic chemistry .
The biological activity of 1-(2-nitrophenyl)ethyl trichloroacetate has been explored in various studies. It exhibits potential antimicrobial properties, making it a candidate for further development as an antibacterial agent. The presence of the nitro group is significant in enhancing its activity against certain bacterial strains. Additionally, compounds with similar structures have shown promise in inhibiting specific enzymes related to cancer progression, suggesting that 1-(2-nitrophenyl)ethyl trichloroacetate may also have anticancer properties .
Several synthesis methods have been reported for 1-(2-nitrophenyl)ethyl trichloroacetate:
These methods are advantageous due to their straightforward procedures and relatively high yields .
1-(2-Nitrophenyl)ethyl trichloroacetate finds applications in various fields:
Interaction studies involving 1-(2-nitrophenyl)ethyl trichloroacetate have focused on its binding affinity with various biological targets. Research indicates that this compound can interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these enzymes. Such interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 1-(2-nitrophenyl)ethyl trichloroacetate, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(4-Nitrophenyl)ethyl trichloroacetate | Similar structure but with a para-nitro substitution | Potentially different biological activity profile |
Ethyl 2,2,2-trichloroacetate | Lacks the nitrophenyl group | Primarily used as an intermediate in organic synthesis |
1-(2-Nitrophenyl)ethyl acetate | Acetate instead of trichloroacetate | Less reactive than the trichloro derivative |
The uniqueness of 1-(2-nitrophenyl)ethyl trichloroacetate lies in its combination of electron-withdrawing and donating groups, which enhances its reactivity and potential applications compared to similar compounds. Its specific biological activities also set it apart from others in this category .
Decarboxylative trichloroacetylation has emerged as a cornerstone for synthesizing 1-(2-nitrophenyl)ethyl trichloroacetate. This method leverages sodium trichloroacetate as a trichloromethyl source, combined with malonic acid in DMSO, to facilitate the decarboxylative coupling of 2-nitrobenzaldehyde derivatives. The reaction proceeds via a nucleophilic addition mechanism, where the in situ-generated trichloromethyl anion attacks the aldehyde carbonyl, followed by decarboxylation to yield the target carbinol.
A critical advantage of this protocol is its ability to circumvent the Cannizzaro reaction, a common side reaction in aldehyde transformations. For electron-deficient aldehydes such as 2-nitrobenzaldehyde, the addition of malonic acid stabilizes intermediates, while electron-rich substrates require no additives due to their inherent resistance to base-mediated disproportionation. Typical reaction conditions involve temperatures of 60–80°C and reaction times of 4–6 hours, achieving isolated yields of 70–92% depending on the nitroaromatic precursor.
Continuous flow reactors have revolutionized the scalability and safety of synthesizing 1-(2-nitrophenyl)ethyl trichloroacetate. A two-phase system combining tetrahydrofuran (THF) and DMSO enables efficient mixing and heat transfer, critical for exothermic decarboxylative reactions. By maintaining a residence time of 15–20 minutes at 70°C, this setup achieves near-quantitative conversion of 2-nitrobenzaldehyde to the trichloromethylcarbinol derivative.
The flow system’s modular design allows for rapid scale-up, with demonstrated success at the 100 mmol scale. Key parameters include:
Compared to batch processes, flow systems reduce byproduct formation by 30–40% and improve energy efficiency by 25%, making them indispensable for industrial applications.
The choice of solvent profoundly influences reaction efficiency and selectivity. Polar aprotic solvents like DMSO enhance nucleophilicity by stabilizing charged intermediates, whereas nonpolar solvents such as benzene favor alternative pathways involving enamine intermediates.
Solvent | Dielectric Constant | Key Role | Yield (%) |
---|---|---|---|
DMSO | 47.2 | Stabilizes trichloromethyl anion | 85–92 |
THF | 7.5 | Facilitates biphasic flow reactions | 78–88 |
Benzene | 2.3 | Promotes enamine side reactions | <50 |
DMSO’s high polarity suppresses the Cannizzaro reaction by deprotonating the aldehyde less aggressively than aqueous bases, thereby preserving the trichloromethylcarbinol product. In contrast, benzene-based systems, while useful for enamine chemistry, are unsuitable for nitroaromatic substrates due to poor solubility and competing pathways.
The substrate scope for synthesizing 1-(2-nitrophenyl)ethyl trichloroacetate is constrained by both electronic and steric factors. Electron-withdrawing groups (e.g., nitro) at the ortho position enhance reactivity by polarizing the aldehyde carbonyl, whereas electron-donating groups (e.g., methoxy) or para-substituted nitro groups drastically reduce yields.
Substrate | Substituent Position | Yield (%) | Key Limitation |
---|---|---|---|
2-Nitrobenzaldehyde | Ortho | 85–92 | None |
4-Nitrobenzaldehyde | Para | 45–55 | Reduced electrophilicity |
2-Methoxybenzaldehyde | Ortho | <20 | Electron donation destabilizes intermediate |
Steric hindrance from ortho substituents further complicates reactions. For instance, 2,6-dinitrobenzaldehyde fails to react under standard conditions due to restricted access to the carbonyl group. Meta-substituted analogs exhibit moderate yields (60–70%) but require extended reaction times, underscoring the sensitivity of the decarboxylative mechanism to electronic perturbations.
The formation of 1-(2-Nitrophenyl)ethyl trichloroacetate represents a complex organic transformation involving multiple mechanistic pathways that have been extensively studied through both experimental and computational approaches [1] [2]. Understanding these mechanisms is crucial for optimizing synthetic procedures and predicting reaction outcomes under various conditions [3].
Brønsted acid-catalyzed esterification represents the predominant mechanistic pathway for trichloroacetate formation [4] [5]. The mechanism involves initial protonation of the carbonyl oxygen of trichloroacetic acid, which significantly enhances the electrophilicity of the carbonyl carbon [5] [6]. This activation step is critical as it transforms the relatively unreactive carboxylic acid into a highly electrophilic species capable of undergoing nucleophilic attack by alcohols [5].
The detailed mechanistic pathway begins with the protonation of trichloroacetic acid by the Brønsted acid catalyst [5] [2]. Computational studies have demonstrated that this protonation step results in a substantial increase in the positive charge density at the carbonyl carbon, making it more susceptible to nucleophilic attack [2] [4]. The protonated intermediate exhibits enhanced reactivity compared to the neutral carboxylic acid, with density functional theory calculations indicating activation energy reductions of approximately 15-25 kilojoules per mole when strong Brønsted acids are employed [2] [3].
Following protonation, the 1-(2-nitrophenyl)ethanol nucleophile approaches the activated carbonyl carbon through a tetrahedral intermediate formation [5] [6]. This step involves the formation of a carbon-oxygen bond while simultaneously lengthening the existing carbonyl double bond [6]. The tetrahedral intermediate is stabilized through hydrogen bonding interactions with the acid catalyst and represents a critical energy minimum in the reaction coordinate [2].
The subsequent proton transfer step involves the migration of a proton from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate [5] [6]. This proton transfer is facilitated by the presence of additional acid molecules in the reaction medium and represents a low-energy process with typical activation barriers ranging from 8-15 kilojoules per mole [2] [3].
Reaction Step | Activation Energy (kJ/mol) | Temperature Range (K) | Catalyst Type |
---|---|---|---|
Carbonyl Protonation | 12-18 | 298-353 | Strong Brønsted Acids |
Nucleophilic Attack | 45-62 | 298-353 | Trichloroacetic Acid |
Tetrahedral Intermediate Formation | 25-35 | 298-353 | Phosphoric Acid |
Water Elimination | 38-48 | 298-353 | Sulfuric Acid |
Product Formation | 15-22 | 298-353 | p-Toluenesulfonic Acid |
The elimination of water represents the final step in the Brønsted acid-catalyzed pathway [5] [6]. This step involves the departure of a protonated water molecule, which serves as an excellent leaving group due to its neutral charge and weak basicity [6]. The elimination is typically concerted with the reformation of the carbonyl double bond, resulting in the formation of the desired trichloroacetate ester [5].
Kinetic studies have revealed that the water elimination step often represents the rate-determining step in many Brønsted acid-catalyzed esterifications [7] [2]. The activation energy for this step varies significantly depending on the strength of the acid catalyst and the steric environment around the reaction center [3] [7]. Strong acids such as sulfuric acid and p-toluenesulfonic acid typically provide lower activation barriers compared to weaker acids like acetic acid [5] [8].
The stereochemical outcome of Brønsted acid-catalyzed esterification depends critically on the mechanism of alcohol approach to the activated carbonyl carbon [9] [10]. When the alcohol component contains a stereogenic center, as in 1-(2-nitrophenyl)ethanol, the reaction typically proceeds with retention of configuration at the alcohol carbon [9]. This stereochemical preference arises from the preferential approach of the alcohol from the less hindered face of the carbonyl group [10].
Solvent effects play a crucial role in determining the efficiency and selectivity of Brønsted acid-catalyzed trichloroacetate formation [7] [11]. Polar protic solvents such as alcohols and water tend to stabilize charged intermediates through hydrogen bonding interactions, thereby lowering activation barriers [7]. Conversely, polar aprotic solvents like dimethylformamide and acetonitrile can enhance reaction rates by reducing the extent of acid-alcohol complexation [7].
Nucleophilic displacement mechanisms represent an alternative pathway for trichloroacetate formation that becomes significant under specific reaction conditions [12] [13]. These mechanisms involve direct nucleophilic attack by the alcohol component on pre-activated trichloroacetic acid derivatives [12] [1].
The most commonly observed nucleophilic displacement pathway involves the use of trichloroacetic anhydride as the electrophilic partner [14] [15]. The anhydride exhibits significantly enhanced electrophilicity compared to the free carboxylic acid due to the electron-withdrawing nature of the second trichloroacetyl group [14]. This enhanced reactivity allows for nucleophilic displacement reactions to proceed under milder conditions with reduced catalyst requirements [15].
The mechanism of nucleophilic displacement on trichloroacetic anhydride follows a classical addition-elimination pathway [14] [13]. Initial nucleophilic attack by 1-(2-nitrophenyl)ethanol occurs at one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate [13]. This intermediate subsequently eliminates trichloroacetic acid to regenerate the carbonyl functionality and form the desired ester product [14].
Computational investigations have revealed that the nucleophilic displacement mechanism exhibits distinct energetic characteristics compared to the Brønsted acid-catalyzed pathway [2] [3]. The activation energy for nucleophilic attack on trichloroacetic anhydride is typically 20-30 kilojoules per mole lower than the corresponding attack on protonated trichloroacetic acid [3]. This energetic advantage makes the displacement mechanism particularly attractive for substrates that are sensitive to strongly acidic conditions [1].
The stereochemical course of nucleophilic displacement reactions depends critically on the nature of the attacking nucleophile and the geometry of the electrophilic center [13] [16]. When the displacement occurs at a carbonyl carbon, the reaction typically proceeds through a planar transition state that does not involve inversion of configuration at the alcohol carbon [13]. This mechanistic feature distinguishes nucleophilic displacement from substitution reactions at saturated carbon centers, which typically proceed with inversion of configuration [16].
Electrophile | Nucleophile | Activation Energy (kJ/mol) | Reaction Temperature (K) | Product Yield (%) |
---|---|---|---|---|
Trichloroacetic Anhydride | 1-(2-Nitrophenyl)ethanol | 35-42 | 273-298 | 85-92 |
Trichloroacetyl Chloride | 1-(2-Nitrophenyl)ethanol | 28-35 | 273-298 | 78-85 |
Trichloroacetimidate | 1-(2-Nitrophenyl)ethanol | 25-32 | 298-323 | 88-95 |
Mixed Anhydride | 1-(2-Nitrophenyl)ethanol | 38-45 | 298-323 | 75-82 |
The influence of substituents on the aromatic ring of the alcohol component has been systematically investigated through structure-reactivity studies [12] [17]. Electron-withdrawing substituents such as the nitro group in 1-(2-nitrophenyl)ethanol tend to decrease the nucleophilicity of the alcohol oxygen, resulting in slower reaction rates compared to unsubstituted benzyl alcohols [17]. This electronic effect can be quantified through Hammett linear free energy relationships, which demonstrate a negative rho value indicating decreased reactivity with electron-withdrawing substituents [12].
Solvent effects in nucleophilic displacement reactions differ significantly from those observed in Brønsted acid-catalyzed pathways [7]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide tend to enhance nucleophilicity by reducing the extent of alcohol-solvent hydrogen bonding [7]. This solvation effect can result in rate enhancements of 10-100 fold compared to protic solvents [7].
The regioselectivity of nucleophilic displacement on unsymmetrical anhydrides has been investigated through both experimental and computational approaches [18] [1]. When trichloroacetic anhydride reacts with alcohols, attack preferentially occurs at the more electrophilic carbonyl carbon [18]. This selectivity arises from the greater positive charge density at this position, as revealed by natural bond orbital analyses [1].
The formation of 1-(2-nitrophenyl)ethyl trichloroacetate involves multiple competing pathways that can significantly influence product distribution and reaction efficiency [19] [20]. Understanding these competing processes is essential for optimizing reaction conditions and minimizing unwanted side products [21].
The primary competing pathway involves the formation of chloroform through decarboxylation of trichloroacetic acid [20] [21]. This side reaction becomes particularly significant at elevated temperatures and in the presence of strong bases [20]. Mechanistic studies have revealed that decarboxylation proceeds through a radical mechanism involving homolytic cleavage of the carbon-carbon bond between the carboxyl group and the trichloromethyl carbon [21].
Computational analysis of the decarboxylation pathway indicates activation energies ranging from 125-145 kilojoules per mole, significantly higher than the esterification pathways [20] [21]. However, the entropic contribution to the free energy change favors decarboxylation due to the formation of gaseous carbon dioxide [21]. At temperatures above 373 Kelvin, the decarboxylation pathway becomes thermodynamically competitive with esterification [20].
Competing Pathway | Activation Energy (kJ/mol) | Temperature Threshold (K) | Major Products | Selectivity Factor |
---|---|---|---|---|
Decarboxylation | 125-145 | >373 | Chloroform + CO₂ | 0.15-0.25 |
Alcohol Oxidation | 85-105 | >323 | Aldehydes/Ketones | 0.05-0.12 |
Hydrolysis | 55-72 | >298 | Carboxylic Acid + Alcohol | 0.08-0.18 |
Transesterification | 45-65 | >298 | Mixed Esters | 0.02-0.08 |
Elimination | 75-95 | >343 | Alkenes + Water | 0.03-0.10 |
Another significant competing pathway involves the oxidation of the alcohol component to form aldehydes or ketones [22]. This oxidation can occur through several mechanisms, including hydrogen atom abstraction by trichloromethyl radicals or oxidation by trace metal impurities [22]. The presence of oxygen in the reaction mixture significantly enhances the rate of alcohol oxidation, making it a major competing pathway under aerobic conditions [22].
The hydrolysis of trichloroacetic acid derivatives represents another important competing process [23] [11]. In the presence of water, trichloroacetic anhydride rapidly hydrolyzes to regenerate the parent carboxylic acid [23]. This hydrolysis reaction exhibits second-order kinetics with respect to water concentration and becomes the dominant pathway when water concentrations exceed 0.5 molar [11].
Transesterification reactions can occur when multiple alcohol substrates are present in the reaction mixture [24]. These reactions involve the exchange of alkoxy groups between different ester molecules and can lead to complex product mixtures [24]. The rate of transesterification is typically much slower than the initial esterification reaction but can become significant at extended reaction times [24].
Elimination reactions represent a particularly important competing pathway when the alcohol component contains beta-hydrogen atoms [9] [25]. The elimination typically follows an E1 mechanism involving the formation of a carbocation intermediate [25]. For 1-(2-nitrophenyl)ethanol, elimination would result in the formation of 2-nitrostyrene and water [9]. The activation energy for elimination is typically 75-95 kilojoules per mole, making it competitive with esterification at elevated temperatures [25].
The relative importance of competing pathways can be quantitatively assessed through selectivity factors derived from kinetic modeling [19] [26]. These factors represent the ratio of rate constants for the desired esterification pathway to the competing side reactions [26]. Values greater than unity indicate favorable selectivity for ester formation, while values less than unity suggest significant competition from side reactions [19].
Temperature effects on pathway competition have been systematically investigated through Arrhenius analysis [26] [27]. The esterification pathways typically exhibit lower activation energies compared to most competing processes, resulting in enhanced selectivity at lower temperatures [27]. However, the reduced reaction rates at low temperatures must be balanced against the improved selectivity to achieve optimal synthetic efficiency [26].
The trichloroacetate group serves as an exceptionally versatile protecting group for hydroxyl functionalities, offering several advantages over traditional protecting groups [3] [4]. The 2,2,2-trichloroethyl ester group provides excellent stability under a wide range of reaction conditions while remaining selectively removable under mild reductive conditions [5] [6].
Stability and Installation
The formation of 1-(2-Nitrophenyl)ethyl trichloroacetate typically involves the direct acylation of 1-(2-nitrophenyl)ethanol with trichloroacetic anhydride or trichloroacetyl chloride in the presence of a base such as pyridine . This esterification reaction proceeds under mild conditions and typically yields products in the range of 85-95% . The resulting ester exhibits remarkable stability toward basic conditions, nucleophilic reagents, and reducing agents, making it particularly suitable for complex synthetic sequences [3] [7].
Deprotection Mechanisms
The selective removal of trichloroacetate protecting groups can be accomplished through several mechanistically distinct pathways. The most widely employed method involves zinc-mediated reduction in acetic acid, which proceeds through a metal-halogen exchange mechanism [4] [5] [6]. The proposed mechanism consists of two distinct steps: initially, a zinc-halogen exchange reaction occurs to yield a β-metallated ester intermediate, which subsequently undergoes fragmentation through 1,2-elimination of a zinc carboxylate and formation of 1,1-dichloroethene [4].
Alternative deprotection strategies include titanocene(III) chloride-mediated cleavage, which operates through a halogen-atom-abstraction mechanism initiated by the titanocene complex [4]. This method offers the advantage of room temperature conditions and typically completes within 40-60 minutes with yields ranging from 80-90% [4]. Fluoride ion sources such as tetrabutylammonium fluoride (TBAF) can also effect deprotection, though with somewhat lower selectivity compared to reductive methods [3].
Orthogonal Protection Strategies
The trichloroacetate group demonstrates excellent orthogonality with commonly employed protecting groups including silyl ethers, benzyl ethers, and tert-butyl esters [8] [9]. This orthogonality enables sophisticated protection strategies in complex molecule synthesis where multiple hydroxyl groups require differential protection and deprotection sequences [10]. For instance, trichloroethyl-protected sulfonates have been shown to remain stable under acidic conditions that would readily cleave other acid-labile protecting groups [11] [8].
Trichloroacetate derivatives, including 1-(2-Nitrophenyl)ethyl trichloroacetate, serve as versatile intermediates in the construction of various heterocyclic frameworks through metal-halogen exchange reactions and radical cyclization processes [12] [13].
Metal-Halogen Exchange Reactions
The reaction between heteroaromatic lithium reagents and trichloroacetate derivatives represents a powerful method for the synthesis of chloroheterocycles [12]. When 2-lithio derivatives of aromatic azaheterocycles are treated with ethyl trichloroacetate, the corresponding 2-chloro derivatives are produced in high yields through a metal-halogen exchange mechanism [12]. This approach offers significant advantages over classical halogenation methods such as the Sandmeyer reaction, which often suffer from low yields and limited regioselectivity [12].
Grignard reagents exhibit more complex reactivity patterns with trichloroacetate esters. For example, 2-benzothiazolylmagnesium chloride reacts with ethyl trichloroacetate to produce 2-chlorobenzothiazole along with considerable amounts of ethyl 1,3-benzothiazole-2-carboxylate [12]. This competing pathway involves nucleophilic attack at the carbonyl carbon rather than halogen exchange, demonstrating the importance of organometallic reagent selection in these transformations [12].
Radical Cyclization Processes
Trichloroacetamide derivatives undergo radical cyclization reactions to form lactam structures with high efficiency [13]. The trichloroacetyl group serves as both a radical precursor and an electron-withdrawing substituent that facilitates cyclization onto various alkene acceptors [13]. Copper(I) chloride-mediated cyclizations of N-allyltrichloroacetamides proceed through atom transfer radical cyclization (ATRC) mechanisms to generate γ-lactams bearing dichloromethyl substituents [13].
The radical nature of these cyclizations allows for the formation of complex polycyclic structures through cascade processes. For instance, the formation of bicyclic lactams can be achieved through sequential radical cyclization-coupling sequences where the initially formed γ-lactam undergoes further reaction with external olefins [13].
Zinc-Mediated Heterocyclization
Recent developments have demonstrated the utility of zinc-mediated tandem deprotection-cyclization sequences for the synthesis of polycyclic heterocycles [14]. ZnCl₂-promoted deprotective 6-endo-dig heterocyclization of N-Boc-2-alkynylbenzimidazoles under mild conditions (dichloromethane, 40°C) provides access to 1H-benzo [15] [16]imidazo[1,2-c] [17]oxazin-1-ones [14]. In this transformation, the zinc center plays a dual role: promoting Boc deprotection while simultaneously activating the triple bond toward intramolecular nucleophilic attack by the carbamate group [14].
The development of tandem deprotection-functionalization sequences represents a significant advancement in synthetic efficiency, as these processes combine protecting group removal with subsequent bond-forming reactions in a single operation [18] [19].
One-Pot Deprotection-Coupling Sequences
Trichloroacetate esters can be incorporated into one-pot procedures where deprotection is immediately followed by coupling with electrophilic partners [19]. These sequences typically involve initial reductive deprotection using zinc or other reducing agents, followed by in-situ treatment with acylating agents, alkylating reagents, or other electrophiles [19]. The success of these transformations relies on the controlled release of the hydroxyl functionality under conditions that are compatible with subsequent coupling reactions [19].
For example, the deprotection of trichloroacetate esters can be coupled with esterification reactions by conducting the zinc reduction in the presence of carboxylic acids and coupling reagents [19]. This approach has proven particularly valuable in peptide synthesis where the selective deprotection of carboxyl-protecting groups is followed by amide bond formation [5] [6].
Stereocontrolled Transformations
The incorporation of chiral centers adjacent to the trichloroacetate group, as in 1-(2-Nitrophenyl)ethyl trichloroacetate, enables stereocontrolled deprotection-functionalization sequences [5] [6]. The stereochemical integrity of these transformations has been demonstrated through the synthesis of optically active peptides where the optical activity of the products agreed well with literature values [5] [6].
Applications in Complex Molecule Synthesis
Tandem deprotection-functionalization sequences have found particular utility in the synthesis of complex natural products and pharmaceutically relevant compounds [18]. The ability to combine multiple bond-forming operations reduces the number of isolation and purification steps required, thereby improving overall synthetic efficiency [18]. Recent applications include the synthesis of tetrodotoxin analogs where trichloroacetamide groups undergo protecting group transformations coupled with neighboring group participation reactions [18].
Mechanistic Considerations
The success of tandem sequences depends critically on the mechanistic compatibility between deprotection and subsequent functionalization steps [18]. Reductive deprotection methods such as zinc reduction generate nucleophilic hydroxyl groups that can immediately engage in further reactions with appropriate electrophiles [4]. The choice of solvent, temperature, and reagent stoichiometry must be carefully optimized to ensure efficient conversion in both the deprotection and functionalization phases [18].
The development of photolabile protecting groups related to trichloroacetate systems has opened additional opportunities for tandem processes [20] [21]. Photochemical deprotection can be conducted under conditions that are orthogonal to many thermal reactions, allowing for the design of sophisticated multi-step sequences where light serves as the trigger for subsequent functionalization cascades [20] [21].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₈Cl₃NO₄ | [2] |
Molecular Weight | 312.53 g/mol | [2] |
Typical Synthesis Yield | 85-95% | |
Zinc Deprotection Yield | 85-95% | [5] [6] |
Titanocene Deprotection Yield | 80-90% | [4] |
Heterocycle Formation Yield | 70-90% | [12] |